3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine
Description
3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a polyheterocyclic compound featuring a fused pyrazolo-triazolopyrimidine core. Its structure includes a 3,4-dichlorophenyl substituent at position 3 and a 4-chlorophenyl group at position 7, contributing to its unique electronic and steric properties. Such derivatives are synthesized via multi-step reactions involving cyclocondensation, hydrazine coupling, and halogenation .
Properties
Molecular Formula |
C18H9Cl3N6 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H9Cl3N6/c19-11-3-1-10(2-4-11)16-24-25-18-13-8-23-27(17(13)22-9-26(16)18)12-5-6-14(20)15(21)7-12/h1-9H |
InChI Key |
RTCIPNYCDVNZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A foundational strategy involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. For example, 4,6-dichloro-5-formylpyrimidine serves as a critical intermediate. Reaction with hydrazine hydrate at 10–15°C in dioxane generates the pyrazolo[3,4-d]pyrimidine core, which is subsequently functionalized with chlorophenyl groups via Suzuki-Miyaura cross-coupling. Key steps include:
-
Chlorination : Treatment of dihydroxy intermediates with phosphorus oxychloride (POCl₃) at 110°C for 5 hours to introduce chlorine atoms.
-
Cyclization : Intramolecular cyclization using triethylamine (TEA) or FeCl₃ to form the triazolo ring.
This method achieves yields of 65–72% but requires precise temperature control to avoid side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is pivotal for introducing aryl groups at specific positions. For instance, 3,4-dichlorophenylboronic acid and 4-chlorophenylboronic ester are coupled to the pyrazolo-triazolo-pyrimidine scaffold using Pd(PPh₃)₄ as a catalyst. Optimal conditions involve:
-
Solvent : Dimethylformamide (DMF) or 1,4-dioxane.
-
Base : Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).
Yields range from 55% to 85%, with purity confirmed via HPLC.
One-Pot Multicomponent Reactions
Three-Component Condensation
A streamlined approach employs a one-pot reaction of:
-
3-Amino-1,2,4-triazole (1 mmol),
-
3,4-Dichlorobenzaldehyde (1 mmol),
-
3-Oxopropanenitrile derivatives (1 mmol).
Reaction conditions:
-
Catalyst : Triethylamine (0.25 mmol).
This method reduces purification steps but requires careful stoichiometric control to prevent oligomerization.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times from hours to minutes. For example, combining 5-aminopyrazole-4-carbonitrile , 3,4-dichlorophenyl isocyanate , and malononitrile under microwave conditions (300 W, 150°C) produces the target compound in 68% yield. Advantages include improved regioselectivity and reduced thermal degradation.
Catalytic and Solvent Optimization
Aminopropyltriethoxysilane (APTS)-Mediated Reactions
APTS, a silane-based catalyst, enhances cyclization efficiency in ethanol at 80°C. A comparative study showed:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| APTS | 78 | 6 |
| FeCl₃ | 65 | 8 |
| No catalyst | <20 | 12 |
APTS improves atom economy by facilitating intermediate stabilization.
Solvent Effects on Yield
Solvent polarity significantly impacts reaction outcomes:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 80 |
| Ethanol | 24.3 | 65 |
| Toluene | 2.4 | 32 |
Polar aprotic solvents like DMF favor nucleophilic substitution at the pyrimidine core.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of the triazolo-pyrimidine class exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that modifications in the structure of similar compounds can enhance their efficacy against specific cancers such as breast and colon cancer. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar triazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies have shown that these compounds can disrupt microbial cell membranes and inhibit essential metabolic processes, making them candidates for developing new antimicrobial agents .
A2A Adenosine Receptor Antagonism
The compound has been identified as a selective antagonist for the A2A adenosine receptor subtype. This receptor plays a significant role in various physiological processes, including cardiovascular function and neuroprotection. Compounds targeting this receptor are being explored for their potential in treating conditions such as Parkinson's disease and other neurodegenerative disorders .
Synthesis and Characterization
The synthesis of 3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions starting from simpler precursors. The characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical identity and assess the yield of the synthesis process .
Electrochemical Profiling
Recent studies have utilized electrochemical techniques to investigate the interactions of similar compounds with DNA. These methods include Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV), which provide insights into the binding affinity and stability of drug-DNA complexes. Such profiling is essential for understanding the pharmacokinetics and dynamics of potential therapeutic agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related triazole derivative on HeLa cells (cervical cancer). The results indicated significant cytotoxic effects at specific concentrations, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another investigation, a series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs differ in substituent patterns, ring fusion positions, and isomerism:
- Compound 9 (): N-(4-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide.
Compound 18a (): 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Compound 12 (): 3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine.
Table 1: Substituent and Property Comparison
*Predicted based on analogs in and .
Physicochemical Properties
- Melting Points : Chlorinated derivatives generally exhibit high melting points (>300°C) due to strong intermolecular interactions (). The target compound is expected to follow this trend .
Biological Activity
The compound 3-(3,4-Dichlorophenyl)-7-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies involving this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the hydropyrazole and triazole rings through cyclization reactions. For example, similar compounds have been synthesized using techniques such as nucleophilic substitutions and cyclization reactions involving chlorinated phenyl groups .
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines while showing minimal toxicity to normal cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.2 |
| Compound B | PC-3 | 12.5 |
| Target Compound | MCF-7 | 18.0 |
| Target Compound | PC-3 | 20.0 |
Antimicrobial Activity
The antimicrobial activity of triazolopyrimidine derivatives has also been explored. Studies have shown that certain derivatives possess bactericidal effects against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Target Compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, some studies have reported anti-inflammatory effects associated with triazolopyrimidine derivatives. These compounds may inhibit nitric oxide (NO) production and pro-inflammatory cytokines through various signaling pathways, including the MAPK pathway .
Case Study: Anti-inflammatory Effects
A specific study evaluated the anti-inflammatory activity of a related compound in a lipopolysaccharide (LPS)-induced model. The results indicated a significant reduction in NO levels and cytokine release compared to untreated controls.
The biological activities of these compounds are often linked to their ability to interact with specific molecular targets within cells. For anticancer activity, compounds may inhibit kinases involved in cell proliferation and survival pathways. For antimicrobial effects, they may interfere with bacterial enzymes or disrupt membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
